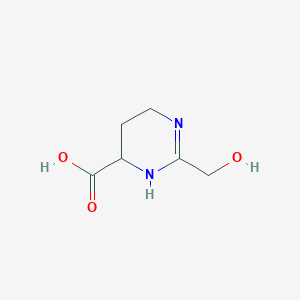
4-Pyrimidinecarboxylic acid, 1,4,5,6-tetrahydro-2-(hydroxymethyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyrimidinecarboxylic acid, 1,4,5,6-tetrahydro-2-(hydroxymethyl)-(9CI), also known as uracil-5-carboxylic acid, is a heterocyclic organic compound with the molecular formula C7H8N2O4. It is a white crystalline powder that is soluble in water and ethanol. This compound has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-Pyrimidinecarboxylic acid is not well understood. However, it has been shown to have the ability to form complexes with metal ions, which may contribute to its potential applications in metal ion extraction.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 4-Pyrimidinecarboxylic acid. However, it has been shown to have low toxicity, which makes it a potential candidate for use in various applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Pyrimidinecarboxylic acid in lab experiments is its low toxicity. It is also relatively easy to synthesize and purify, making it a convenient compound to work with. However, there is limited information available on its mechanism of action and potential applications, which may limit its use in certain experiments.
Orientations Futures
1. Further studies on the mechanism of action of 4-Pyrimidinecarboxylic acid.
2. Exploration of its potential applications as a building block for the synthesis of new drugs.
3. Investigation of its potential use as a chelating agent in metal ion extraction.
4. Development of new synthetic methods for the production of 4-Pyrimidinecarboxylic acid.
5. Studies on the potential use of 4-Pyrimidinecarboxylic acid in the field of catalysis.
6. Exploration of its potential applications in the field of materials science.
7. Investigation of its potential use in the development of new sensors and biosensors.
8. Further studies on the toxicity and safety of 4-Pyrimidinecarboxylic acid.
Méthodes De Synthèse
One of the most common methods of synthesizing 4-Pyrimidinecarboxylic acid is through the reaction of uracil with chloroacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
4-Pyrimidinecarboxylic acid has been the subject of scientific research due to its potential applications in various fields. It has been studied for its potential use as a building block for the synthesis of new drugs, as well as its potential use as a chelating agent in metal ion extraction.
Propriétés
Numéro CAS |
137023-68-8 |
|---|---|
Nom du produit |
4-Pyrimidinecarboxylic acid, 1,4,5,6-tetrahydro-2-(hydroxymethyl)-(9CI) |
Formule moléculaire |
C6H10N2O3 |
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-1,4,5,6-tetrahydropyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C6H10N2O3/c9-3-5-7-2-1-4(8-5)6(10)11/h4,9H,1-3H2,(H,7,8)(H,10,11) |
Clé InChI |
QXAFLWIGSNEAAO-UHFFFAOYSA-N |
SMILES |
C1CN=C(NC1C(=O)O)CO |
SMILES canonique |
C1CN=C(NC1C(=O)O)CO |
Synonymes |
4-Pyrimidinecarboxylic acid, 1,4,5,6-tetrahydro-2-(hydroxymethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



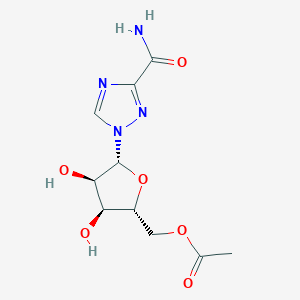
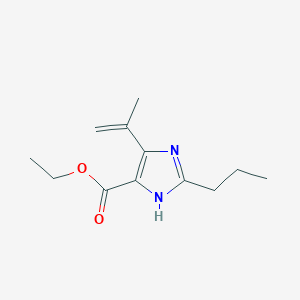
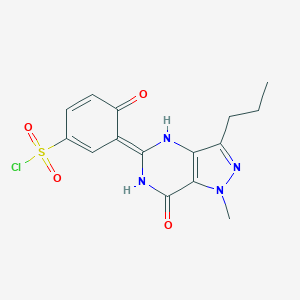
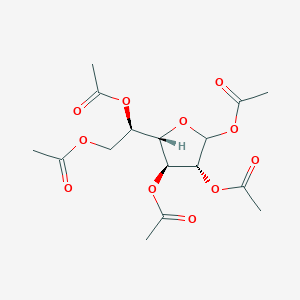
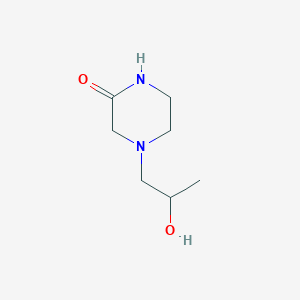
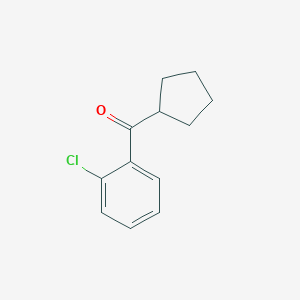
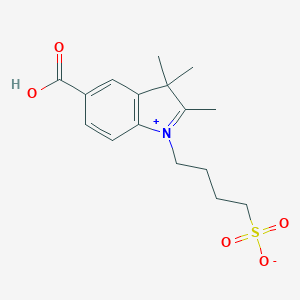
![3-Nitrobenzo[b]furan-5-ol](/img/structure/B135934.png)
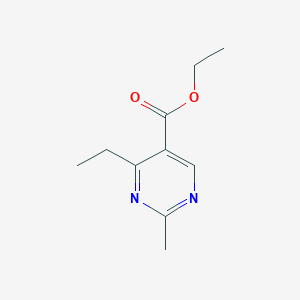
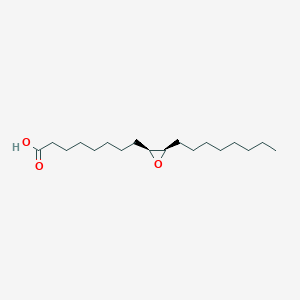
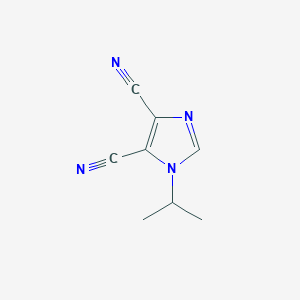

![N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135953.png)
